molecular formula C10H11N3O2 B12624792 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol CAS No. 920512-42-1

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol

Cat. No.: B12624792
CAS No.: 920512-42-1
M. Wt: 205.21 g/mol
InChI Key: JQIBUMOEHLQCFU-UHFFFAOYSA-N
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Description

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol is an organic compound that features both an amino group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromomethylphenol with 1,2-oxazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced oxazole derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920512-42-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-5-[(1,2-oxazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C10H11N3O2/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2

InChI Key

JQIBUMOEHLQCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC=NO2)O)N

Origin of Product

United States

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